

Spectroscopic Profile of 2'-Ethoxyacetophenone: A Technical Guide

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Compound of Interest

Compound Name: **2'-Ethoxyacetophenone**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2'-Ethoxyacetophenone**, a key chemical intermediate. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2'-Ethoxyacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)[[1](#)]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.74	dd	1H	Ar-H
7.43	ddd	1H	Ar-H
6.97	t	1H	Ar-H
6.93	d	1H	Ar-H
4.13	q	2H	-OCH ₂ CH ₃
2.63	s	3H	-C(O)CH ₃
1.48	t	3H	-OCH ₂ CH ₃

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
200.5	C=O
157.0	Ar-C
133.5	Ar-C
130.5	Ar-C
128.5	Ar-C
120.0	Ar-C
112.5	Ar-C
64.0	-OCH ₂ CH ₃
31.5	-C(O)CH ₃
14.5	-OCH ₂ CH ₃

Note: Specific ¹³C NMR peak assignments for **2'-Ethoxyacetophenone** were not explicitly found in the search results. The provided assignments are based on typical chemical shifts for

the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron Ionization (EI)[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
164	22.7	[M] ⁺ (Molecular Ion)
149	38.4	[M-CH ₃] ⁺
121	100.0	[M-C ₂ H ₅ O] ⁺ or [M-COCH ₃] ⁺
93	13.5	
65	11.8	

Infrared (IR) Spectroscopy

An experimental IR spectrum for **2'-Ethoxyacetophenone** was not explicitly available. However, based on its functional groups, the following characteristic absorption bands are predicted. These predictions are supported by the IR spectra of structurally similar compounds such as p-Ethoxyacetophenone and other acetophenone derivatives.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium-Weak	Aromatic C-H Stretch
~2980-2850	Medium	Aliphatic C-H Stretch (-CH ₂ , -CH ₃)
~1680	Strong	C=O Stretch (Aryl Ketone)
~1600, ~1480	Medium-Weak	Aromatic C=C Stretch
~1250	Strong	Aryl-O-C Stretch (Asymmetric)
~1040	Medium	Aryl-O-C Stretch (Symmetric)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **2'-Ethoxyacetophenone** (approximately 5-20 mg) is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a 5 mm NMR tube.^[2] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm), although modern spectrometers can reference the residual solvent peak.^[2]
- ^1H NMR Spectroscopy: The ^1H NMR spectrum is acquired on a 400 MHz spectrometer.^[3] Standard acquisition parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Multiple scans (typically 8 to 16) are collected and averaged to improve the signal-to-noise ratio.
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is recorded on the same spectrometer, operating at a frequency of 100 MHz.^[3] Due to the low natural abundance and smaller magnetic moment of the ^{13}C nucleus, a larger number of scans (hundreds to thousands) and a longer acquisition time are typically required to obtain a spectrum with an adequate signal-to-noise ratio.^[4] Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.^[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

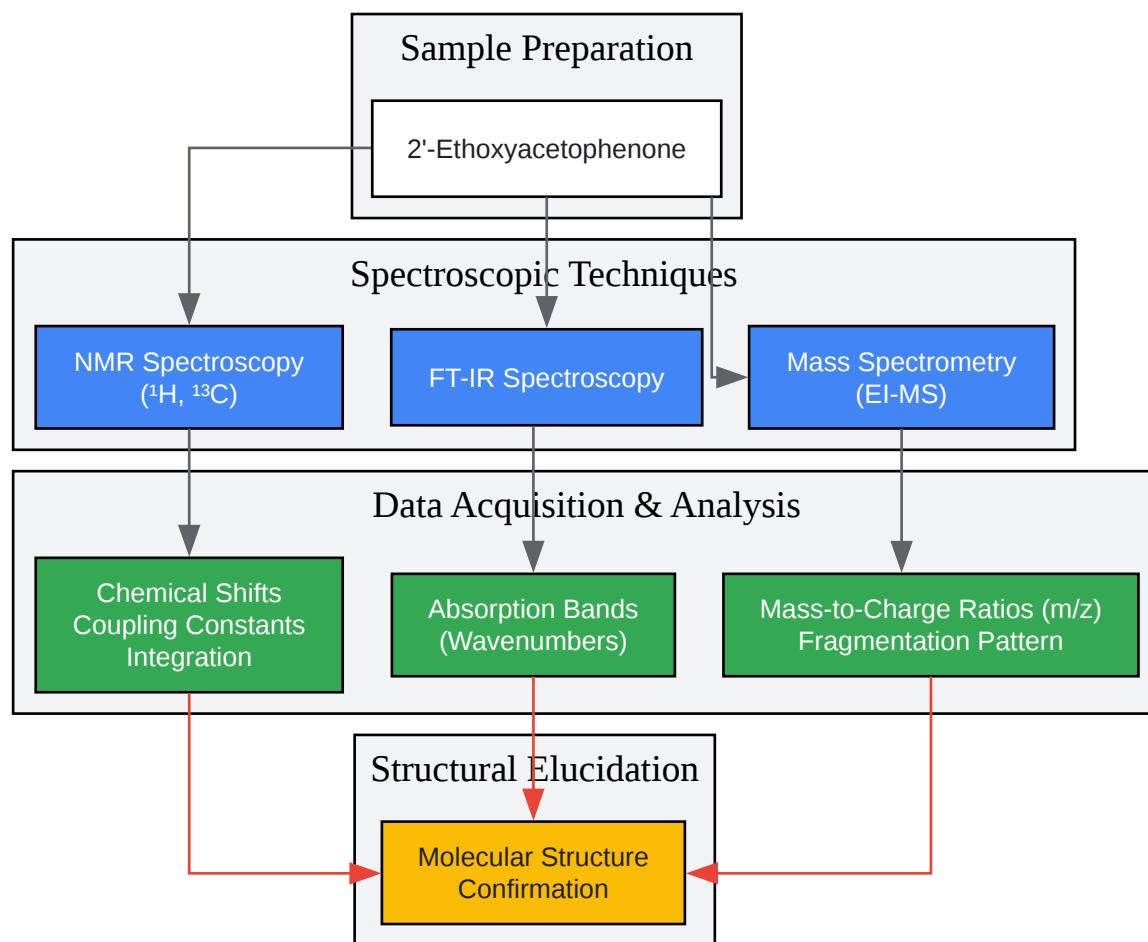
- Sample Preparation: As **2'-Ethoxyacetophenone** is a liquid at room temperature, the spectrum can be obtained using the neat liquid. A common method is Attenuated Total Reflectance (ATR), where a single drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).^{[5][6]} Alternatively, a thin film of the liquid can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).^[7]
- Data Acquisition: A background spectrum of the clean, empty ATR crystal or salt plates is recorded first.^[8] The sample is then placed on the crystal or between the plates, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range from 4000 to 400 cm^{-1} .^[5] Multiple scans are co-added to enhance the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized in a high vacuum environment.[9]
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10] This causes the molecules to ionize, forming a molecular ion ($[M]^+$), and to fragment in a characteristic and reproducible manner.[10]
- Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.[11]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2'-Ethoxyacetophenone**.



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